Hexanoyl bromide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51499-41-3 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
hexanoyl bromide |
InChI |
InChI=1S/C6H11BrO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
InChI Key |
NIPYIXMXODGEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for Hexanoyl Bromide and Its Derivatives
Direct Synthesis Strategies
Direct synthesis involves the conversion of a stable precursor, like a carboxylic acid or acyl chloride, into the desired acyl bromide in a distinct reaction step.
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. While its primary utility is to introduce a bromine atom at the alpha-position (the carbon adjacent to the carboxyl group), the initial step of the mechanism involves the conversion of the carboxylic acid into an acyl bromide intermediate. nrochemistry.comwikipedia.orgorganic-chemistry.org
The process begins with the reaction of the parent carboxylic acid, in this case, hexanoic acid, with a phosphorus trihalide, typically phosphorus tribromide (PBr₃). libretexts.org This converts the carboxylic acid into the more reactive hexanoyl bromide. wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds as follows:
Acyl Bromide Formation : The carboxylic acid reacts with PBr₃ to form the acyl bromide. This intermediate is crucial as it can readily tautomerize to its enol form. wikipedia.orgorganic-chemistry.org
Enolization : Catalyzed by HBr (a byproduct of the initial reaction), the acyl bromide enolizes. libretexts.org
α-Bromination : The enol form of the acyl bromide then reacts with elemental bromine (Br₂) at the alpha-carbon to yield an α-bromo acyl bromide. wikipedia.org
Final Product : If the intended product is the α-bromo carboxylic acid, the reaction mixture is worked up with water, which hydrolyzes the α-bromo acyl bromide. nrochemistry.com However, if the goal is this compound itself, the reaction can be stopped after the first step, though the HVZ reaction is primarily designed for subsequent alpha-bromination.
The reaction conditions are often demanding, requiring high temperatures and extended reaction times. nrochemistry.comalfa-chemistry.com
This compound can be synthesized from the more commonly available and less expensive hexanoyl chloride through a halogen exchange (halex) reaction. societechimiquedefrance.fr This method is advantageous when the corresponding acyl chloride is a more accessible starting material.
A notable example involves the use of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) bromide (AMIMBr). When hexanoyl chloride is heated with AMIMBr, a halogen exchange occurs, producing this compound in situ. glycoforum.gr.jpresearchgate.netresearchgate.netscispace.com This method is effective because the resulting acyl bromide is more reactive than the starting acyl chloride, which can be beneficial for subsequent reactions. researchgate.net
Bromination of Carboxylic Acids via Acyl Bromide Intermediates (e.g., Hell-Volhard-Zelinsky Reaction)
In Situ Generation Techniques in Reaction Media
In situ generation refers to the technique of producing a reactive species in the reaction vessel immediately before or as it is consumed in a subsequent reaction. This approach is particularly valuable for handling hazardous, unstable, or highly reactive reagents like acyl bromides. By generating the compound on-demand, issues related to storage, transport, and decomposition can be minimized. mdpi.com
Continuous flow chemistry offers a robust platform for such in situ generation. thieme-connect.com For instance, a stream of a precursor like hexanoyl chloride can be mixed with a brominating agent in a flow reactor to generate this compound, which is then immediately combined with another reactant stream. researchgate.net This method enhances safety and control over reaction parameters. thieme-connect.com The generation of acyl azides from acyl chlorides for Curtius rearrangements is a well-documented example of applying this in situ flow chemistry principle, which can be adapted for acyl bromides. nih.gov
Research has demonstrated that mixing hexanoyl chloride with the ionic liquid AMIMBr leads to the in situ formation of this compound, which then reacts with substrates like chitin (B13524) more efficiently due to its higher reactivity. glycoforum.gr.jpresearchgate.net
Synthesis of Halogenated this compound Analogues (e.g., 2-Bromothis compound)
The synthesis of halogenated analogues, such as 2-bromothis compound, is of significant interest as these compounds are versatile intermediates in organic synthesis. ontosight.ai
The Hell-Volhard-Zelinsky reaction is the most direct route to α-bromo acyl bromides. As detailed in section 2.1.1, the reaction of hexanoic acid with PBr₃ and Br₂ produces 2-bromothis compound as the key intermediate before any aqueous workup. wikipedia.orgorganic-chemistry.org
Alternative methods have also been developed. One procedure involves first converting hexanoic acid to hexanoyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then treated with N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide to yield 2-bromohexanoyl chloride. orgsyn.orgorgsyn.org A similar strategy could be employed to synthesize 2-bromothis compound.
Furthermore, 2-bromothis compound can be synthesized directly from 2-bromohexanoic acid by reacting it with a suitable brominating agent like phosphorus tribromide or thionyl bromide, which converts the carboxylic acid group into an acyl bromide. ontosight.ai
Reaction Mechanisms and Chemical Transformations Involving Hexanoyl Bromide
Nucleophilic Acyl Substitution Pathways
The primary reaction pathway for hexanoyl bromide is nucleophilic acyl substitution. Due to the electron-withdrawing nature of the bromine atom, the carbonyl carbon of this compound is highly electrophilic and readily attacked by nucleophiles. This reaction proceeds via a tetrahedral intermediate. The general mechanism involves the nucleophile attacking the carbonyl carbon, breaking the carbon-oxygen pi bond, and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the bromide ion, which is an excellent leaving group.
Common nucleophiles that react with this compound include:
Water: Hydrolysis of this compound yields hexanoic acid.
Alcohols: Reaction with alcohols (alcoholysis) in the presence of a non-nucleophilic base like pyridine (B92270) produces hexanoate (B1226103) esters.
Amines: Aminolysis with primary or secondary amines yields N-substituted hexanamides. Using excess amine is common to neutralize the hydrogen bromide byproduct.
These reactions are fundamental in organic synthesis, allowing for the conversion of a carboxylic acid (from which this compound is derived) into a variety of other functional groups. The high reactivity of acyl bromides like this compound makes these transformations efficient. ontosight.ai
Reactions with Organometallic Reagents
Organometallic reagents are crucial for forming new carbon-carbon bonds, and their reactions with this compound provide key pathways to ketones and tertiary alcohols.
The reaction of this compound with Grignard reagents (R-MgX) is a well-established method for synthesizing ketones. vaia.com The Grignard reagent, acting as a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the this compound. youtube.com This addition leads to a tetrahedral intermediate which then collapses, expelling the bromide ion to form a ketone.
It is critical to control the reaction conditions, as ketones are also reactive towards Grignard reagents. If excess Grignard reagent is present, a second addition to the newly formed ketone can occur, leading to a tertiary alcohol after acidic workup. organic-chemistry.org To favor ketone synthesis, the reaction is often carried out at low temperatures and with careful stoichiometry.
Table 1: Products from the Reaction of this compound with Grignard Reagents
| Grignard Reagent (R-MgBr) | Initial Product (Ketone) | Product with Excess Reagent (Tertiary Alcohol) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 2-Heptanone | 2-Methyl-2-heptanol |
| Ethylmagnesium bromide (C₂H₅MgBr) | 3-Octanone | 3-Ethyl-3-octanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-1-hexanone | 1,1-Diphenyl-1-hexanol |
This compound is utilized in the synthesis of acylnickel(II) complexes, which are key intermediates in nickel-catalyzed cross-coupling reactions for ketone synthesis. nih.gov The reaction of this compound with a low-valent nickel(0) complex, such as one containing a 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand, results in the formation of an acylnickel(II) bromide complex, specifically (dtbbpy)NiII(C(O)C5H11)Br. nih.govacs.org
These acylnickel(II) complexes have been studied for their reactivity with various carbon electrophiles. acs.org For instance, the reaction of (dtbbpy)NiII(C(O)C5H11)Br with α-chloroethylbenzene selectively produces the cross-ketone product. nih.govacs.org However, reactions with other electrophiles like bromobenzene (B47551) can lead to complex mixtures of ketones. nih.govacs.org The presence of a chemical reductant, such as zinc, does not always improve the selectivity of these reactions. nih.govacs.org This chemistry is significant for cross-electrophile coupling (XEC) reactions, which offer an alternative to traditional cross-coupling methods. nih.gov
Grignard Chemistry Leading to Carbonyl Addition Products
Alpha-Bromination Reactions of Carbonyl Derivatives
While this compound itself is an acyl bromide, it is related to reactions that introduce a bromine atom at the alpha-position (the carbon adjacent to the carbonyl group) of carbonyl compounds. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. libretexts.orgpressbooks.pub This reaction involves the treatment of a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgpressbooks.pub An important mechanistic feature is the in-situ formation of an acid bromide from the carboxylic acid and PBr₃. libretexts.orgpressbooks.pub This acid bromide, which is an analogue of this compound, then enolizes. The resulting enol is the nucleophile that reacts with Br₂ to afford the α-bromo acid bromide. libretexts.orgpressbooks.pub Subsequent hydrolysis yields the final α-bromo carboxylic acid. libretexts.orgpressbooks.pub
Alternatively, reagents like N-bromosuccinimide (NBS) can be used for the α-bromination of carbonyl derivatives. For example, hexanoyl chloride can be brominated at the alpha-position using NBS under acid catalysis. wikipedia.orgscienceinfo.com This method is often preferred for its high yield and fewer side products. wikipedia.orgscienceinfo.com
Proximity-Dependent Crosslinking Mechanisms with Biological Nucleophiles
In the field of chemical biology, this compound has been incorporated into larger molecules to act as a proximity-dependent crosslinking agent. nih.gov These specialized molecules are designed to probe interactions between biomolecules, such as proteins. nih.govfrontiersin.org
One notable application is the creation of ATP analogs, such as ATP-hexanoyl bromide (ATP-HexBr), which are used to study kinase-substrate interactions. nih.govwayne.edu Kinases are enzymes that transfer a phosphate (B84403) group from ATP to a substrate protein. wayne.edu The ATP-HexBr analog can be utilized by a kinase, and upon binding to the kinase's active site, the this compound moiety is brought into close proximity with nucleophilic amino acid residues (like cysteine, lysine, or histidine) on the kinase or its substrate. nih.gov The electrophilic nature of the this compound allows it to react with these nearby nucleophiles, forming a covalent bond and crosslinking the kinase to its substrate. nih.govwayne.edu This method, which avoids the need for UV irradiation required by other crosslinking techniques, helps in the identification of transient kinase-substrate pairs. nih.govacs.orgresearchgate.net
Radical Coupling Reactions
While less common than its ionic reactions, this compound can be involved in radical coupling processes. The formation of alkyl radicals from alkyl halides can be induced, and these radicals can then participate in coupling reactions. acs.org For instance, the photolysis of certain complex molecules containing a bromide source can generate bromine radicals. oup.com These bromine radicals can then couple with alkyl radicals generated from other sources. oup.com This type of radical coupling is an important consideration in certain photochemical reactions. oup.com
In the context of transition metal-catalyzed reactions, particularly those involving nickel, radical pathways are often proposed. nih.gov The oxidative addition of an alkyl halide to a low-valent nickel center can proceed through a radical mechanism. nih.gov Similarly, some iron-catalyzed coupling reactions involving reagents like hexanoyl chloride and Grignard reagents are thought to involve radical intermediates. acs.org
Applications of Hexanoyl Bromide in Organic Synthesis and Advanced Materials
Role in Complex Organic Synthesis
As a reactive acylating agent, hexanoyl bromide is instrumental in the construction of complex organic molecules. It facilitates the formation of key functional groups and serves as a critical intermediate in multi-step synthetic pathways targeting compounds with significant biological or chemical activity.
This compound and its related derivatives are valuable intermediates in the synthesis of various pharmaceutical and agrochemical products. The high reactivity of the acyl bromide group allows for its efficient conversion into other functional groups necessary for the final product's structure and activity. ontosight.ai
In pharmaceutical manufacturing, related hexanoyl derivatives are used as precursors for active pharmaceutical ingredients (APIs). For instance, (R)-3-(bromomethyl)hexanoyl chloride, a structurally similar acyl halide, is a key intermediate in the synthesis of Brivaracetam, an anticonvulsant drug used for treating epilepsy. The synthesis involves the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride to facilitate subsequent reactions. Likewise, 2-bromothis compound is noted as an intermediate in the creation of antimicrobial and anti-inflammatory agents. ontosight.ai
The primary role of this compound in organic synthesis is as a potent acylating agent. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, enabling the efficient formation of esters and amides, which are fundamental linkages in many organic compounds. The reaction of acyl bromides with amines or alcohols is a simple and widely used method for forming these functional groups, often proceeding with high yields.
The reaction with an amine (amidation) or an alcohol (esterification) proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity and exothermic nature of the reaction, it is typically performed under cooled conditions. A base, such as pyridine (B92270), is often added to neutralize the hydrogen bromide (HBr) byproduct, preventing it from forming a salt with the amine reactant. vaia.com
| Reaction Type | Nucleophile | Reagents/Conditions | Product Type | Typical Yield | Reference(s) |
| Amidation | Primary/Secondary Amine | Anhydrous Ether, 0-25°C | N-substituted Hexanamide | 70-90% | |
| Esterification | Alcohol | Pyridine, 0-25°C | Hexanoate (B1226103) Ester | 85-95% | |
| Anhydride (B1165640) Formation | Carboxylic Acid (e.g., Acetic Acid) | Pyridine | Acetic Hexanoic Anhydride | 80-88% | vaia.com |
This table presents typical reaction conditions and yields for hexanoyl chloride, which are analogous to those for the more reactive this compound.
This compound and its halogenated counterparts are used to synthesize N-acylated derivatives of existing drug molecules to modify their biological activity. A notable example is the modification of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. nih.govacs.org The C-7 piperazinyl group of ciprofloxacin can be acylated with various halogenated acyl halides, including derivatives of this compound, in a one-step reaction under mild conditions. nih.govacs.orgmdpi.com
This modification has been shown to produce analogues with altered antibacterial and even anticancer properties. Research comparing a series of N-acylated ciprofloxacin derivatives found that the bromohexanoyl analogue exhibited moderate activity against certain Gram-positive rods. nih.govacs.org In contrast, the corresponding chlorohexanoyl derivative was found to be more effective against half of the Gram-positive rods tested when compared to the parent ciprofloxacin. nih.govacs.org This demonstrates how modifying the acyl chain can fine-tune the biological profile of a pharmaceutical agent.
| Ciprofloxacin Derivative | Acylating Agent Used | Key Finding | Reference(s) |
| Chlorohexanoyl Ciprofloxacin | 6-Chlorohexanoyl chloride | More effective than Ciprofloxacin against some Gram-positive rods (MIC 0.2–0.4 μg/mL). | nih.govacs.org |
| Bromohexanoyl Ciprofloxacin | 6-Bromothis compound | Possessed moderate activities against tested Gram-positive rods (MIC 0.8–1.6 μg/mL). | nih.govacs.org |
N-acylglycines are a class of metabolites involved in various biological pathways, and their synthesis is a key area of chemical research. acs.org The formation of N-acylglycine derivatives can be achieved through the direct acylation of glycine (B1666218) with a suitable acylating agent, such as this compound. The reaction involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of the acyl halide.
While specific studies on this compound are limited, the synthesis of related N-acyl glycines, such as N-octanoyl glycine, has been well-documented. researchgate.net The general procedure involves reacting an acyl chloride with glycine under basic conditions to yield the desired N-acylglycine. nih.gov This methodology is directly applicable to this compound for the synthesis of N-hexanoyl glycine, a molecule of interest in metabolic studies.
This compound is a precursor in the synthesis of complex thiourea (B124793) derivatives. The synthesis generally proceeds through an intermediate, hexanoyl isothiocyanate, which is formed by the reaction of hexanoyl chloride (a close analogue of the bromide) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate. conicet.gov.ar This reactive isothiocyanate then undergoes an addition reaction with a primary or secondary amine to yield the target acyl thiourea. conicet.gov.arscience.gov
A specific example is the synthesis of 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea (APHX). conicet.gov.ar This compound was prepared by the addition reaction between 4-[4-aminophenyl]ethynyltoluene and hexanoyl isothiocyanate in acetone. conicet.gov.ar Such derivatives are of interest for their potential applications in materials science, including as optical sensors. conicet.gov.ar
Formation of Acylglycine Derivatives
Polymer and Biopolymer Functionalization
This compound plays a significant role in the chemical modification of polymers and biopolymers, imparting new properties such as hydrophobicity, thermoplasticity, and altered solubility.
A key application is in the functionalization of chitin (B13524), a widespread biopolymer. rsc.orgglycoforum.gr.jp Research has shown that this compound can be generated in situ through a halogen exchange reaction by heating hexanoyl chloride in an ionic liquid, 1-allyl-3-methylimidazolium (B1248449) bromide (AMIMBr). rsc.orgresearchgate.netscispace.comresearchgate.net The resulting this compound, being more reactive than the starting acyl chloride, acylates the hydroxyl groups of chitin with high efficiency. glycoforum.gr.jpresearchgate.net This process yields N-hexanoyl chitosan (B1678972) with a specific degree of substitution (d.s.), which dictates the material's properties. researchgate.net For example, N-hexanoyl chitosan with a d.s. of 0.58 is soluble in water and aqueous alkaline solutions. researchgate.net
These modified biopolymers can be used to create advanced materials. Chitin hexanoates prepared via this method have been used as macroinitiators for the surface-initiated ring-opening graft polymerization of ε-caprolactone. researchgate.net This process yields Chitin hexanoate-graft-poly(ε-caprolactone) (ChHex-g-PCL), a thermoplastic material with potential applications in biodegradable plastics and composites. glycoforum.gr.jpresearchgate.net Similarly, hexanoyl chloride has been used to modify hyaluronan to prepare hyaluronan esters and to functionalize poly(phenylene). labpartnering.orgnih.gov
| Biopolymer | Reagent(s) | Key Transformation/Product | Application/Property | Reference(s) |
| Chitin | Hexanoyl chloride, AMIMBr (ionic liquid) | In situ generation of this compound; formation of N-hexanoyl chitosan. | Enhanced solubility, precursor for advanced materials. | rsc.orgglycoforum.gr.jpresearchgate.net |
| Chitin Hexanoate | ε-caprolactone, Sn(Oct)₂ | Graft polymerization to form Chitin hexanoate-graft-poly(ε-caprolactone). | Creation of thermoplastic materials. | researchgate.net |
| Hyaluronan | Hexanoyl chloride | Formation of hyaluronan esters. | Biomaterial modification. | nih.gov |
| Poly(phenylene) | Bromohexanoyl chloride | Functionalization of the polymer backbone. | Development of materials with specific ion selectivity. | labpartnering.org |
Chitosan Modification for Hydrophobicity and Adsorption Enhancement
This compound is utilized for the chemical modification of chitosan, a biopolymer valued for its biocompatibility and biodegradability. mdpi.comsci-hub.se The attachment of hexanoyl groups to the chitosan backbone significantly increases its hydrophobicity. mdpi.com This modification is crucial for applications where chitosan's solubility in acidic media is a limitation. mdpi.com By rendering the chitosan less soluble at low pH, its utility as an adsorbent material in acidic environments, such as for the removal of heavy metal pollutants, is greatly enhanced. mdpi.com
The reaction involves the N-acylation of the primary amine groups on the chitosan polymer. mdpi.com The degree of substitution (DS) of the hexanoyl groups is a critical parameter that influences the final properties of the modified chitosan. Research has shown that the pH of the reaction medium must be carefully controlled to achieve reproducible and desired substitution levels. mdpi.com While many studies report the use of hexanoyl chloride for this modification, it is understood that acyl bromides like this compound exhibit higher reactivity, which can lead to more efficient substitution. mdpi.com
The enhanced hydrophobicity imparted by the hexanoyl groups also improves the material's performance in adsorbing metal ions like cadmium (Cd²⁺) and aluminum (Al³⁺), which is attributed to favorable hydrophobic interactions.
Development of Hexanoyl Chitosan-Based Polymer Electrolytes
Hexanoyl chitosan, synthesized via acylation with reagents like this compound, serves as a polymer host for the development of solid polymer electrolytes. These materials are crucial for applications in electrochemical devices, such as lithium-ion batteries. The modification of chitosan with hexanoyl groups improves its solubility in aprotic solvents like tetrahydrofuran (B95107) (THF), which is a prerequisite for its use as an electrolyte material in lithium-based systems. mdpi.com
The performance of these polymer electrolytes can be significantly enhanced by the addition of plasticizers and nanofillers. For instance, the incorporation of plasticizers like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) increases the ionic conductivity of the electrolyte. researchgate.net The addition of nanosized ceramic fillers, such as titanium dioxide (TiO₂), can also lead to a substantial increase in conductivity by promoting the dissociation of lithium salts and increasing the mobility of free ions. mdpi.comresearchgate.net
The table below summarizes the impact of various additives on the ionic conductivity of hexanoyl chitosan-based polymer electrolytes.
| Electrolyte System | Additive | Additive Concentration (wt.%) | Room Temperature Ionic Conductivity (S cm⁻¹) |
| Hexanoyl chitosan-LiCF₃SO₃ | Ethylene Carbonate (EC) | - | 2.75 x 10⁻⁵ |
| Hexanoyl chitosan-LiCF₃SO₃ | 50:50 (wt.%) PC:EC | - | 1.1 x 10⁻⁴ |
| Hexanoyl chitosan-LiClO₄ | None (filler-free) | 0 | 1.83 x 10⁻⁵ |
| Hexanoyl chitosan-LiClO₄ | TiO₂ | 6 | 3.06 x 10⁻⁴ |
| Hexanoyl chitosan-LiClO₄-TiO₂ | Dimethyl Carbonate (DMC) | 15 | 4.09 x 10⁻⁴ |
This table presents a compilation of data from various studies on hexanoyl chitosan polymer electrolytes. mdpi.comresearchgate.netresearchgate.netnih.gov
Synthesis of Hexanoyl-Coated Nanofibers
This compound is an effective reagent for the surface modification of nanofibers, enhancing their dispersibility in organic solvents. researchgate.net The process often involves the use of hexanoyl chloride, which can be used to coat cellulose (B213188) nanofibers through mechanochemical esterification. researchgate.net This surface functionalization with hexanoyl groups imparts organosolubility to the nanofibers, allowing them to be readily dispersed in various organic media. researchgate.net These modified nanofibers have potential applications in creating advanced composite materials for drug delivery or flexible electronics.
The synthesis can be achieved by ball milling the native cellulose in the presence of an organic solvent and the hexanoylating agent. researchgate.net The resulting hexanoyl-coated nanofibers can then be processed into membranes or other structures for specific applications. jeaconf.org The electrospinning technique has also been employed to produce ultrafine hexanoyl chitosan fibers from solutions in chloroform, with the morphology and diameter of the fibers being controllable by adjusting the solution concentration and applied electrical potential. researchgate.net
Modification of Polyethylenimine for Gene Delivery Applications
Polyethylenimine (PEI) is a cationic polymer widely studied as a non-viral vector for gene delivery, owing to its ability to condense nucleic acids and facilitate endosomal escape. nih.govresearchgate.net However, the high charge density of PEI can lead to cytotoxicity. nih.gov Modification of PEI with hydrophobic groups, such as hexanoyl chains, has been explored as a strategy to enhance transfection efficiency while potentially reducing toxicity. nih.govresearchgate.net
The hexanoylation of PEI can be achieved using reagents like hexanoic anhydride or acyl halides. researchgate.net While direct studies with this compound are not extensively detailed in the provided search results, the modification of PEI with hexanoyl groups has been shown to create amphiphilic polymers that can self-assemble and form stable nanoplexes with DNA. nih.govresearchgate.net These modified PEI derivatives have demonstrated significantly improved transfection efficiency in various cell lines compared to the unmodified polymer. nih.govresearchgate.net For instance, a multistep synthesis has produced 6-(N,N,N′,N′-tetramethylguanidinium chloride)-hexanoyl-PEI polymers that show enhanced gene delivery and cell viability. nih.gov Patent literature also describes the modification of polyamines on solid supports with acylating agents like hexanoyl chloride for various applications, with acyl bromides being noted as a reactive alternative. google.com
Thermoplastic Chitin Derivative Preparation
This compound plays a role in the synthesis of thermoplastic materials derived from chitin, another abundant biopolymer. researchgate.netmdpi.com Due to its poor solubility and processability, native chitin is not thermoplastic. mdpi.com Chemical modification through acylation can transform it into a processable material. The synthesis involves the acylation of chitin with hexanoyl chloride, often in an ionic liquid medium like 1-allyl-3-methylimidazolium bromide (AMIMBr), to produce chitin hexanoates. mdpi.com
Research has shown that during this reaction, a halogen exchange occurs between the hexanoyl chloride and the bromide-containing ionic liquid, generating the more reactive this compound in situ. researchgate.netmdpi.com This highly reactive intermediate efficiently acylates the hydroxyl groups of chitin, leading to products with a high degree of substitution (DS). researchgate.netmdpi.com
These chitin hexanoates, which still possess free hydroxyl groups, can then be used as macroinitiators for a second polymerization step. mdpi.com Specifically, surface-initiated ring-opening graft polymerization of ε-caprolactone (CL) from the chitin hexanoate backbone yields a chitin hexanoate-graft-poly(ε-caprolactone) (ChHex-g-PCL) copolymer. mdpi.com This grafted polymer exhibits thermoplasticity, with melting points associated with the PCL chains, and can be processed into materials like melt-pressed films. mdpi.com
Thiolated Hexanoyl Glycol Chitosan for Mucoadhesive Applications
The development of mucoadhesive polymers is of great interest for drug delivery systems, as they can increase the residence time of a formulation at the site of application. researchgate.netnih.gov Glycol chitosan, a water-soluble derivative of chitosan, can be chemically modified to impart both thermogelling and mucoadhesive properties. researchgate.netnih.gov
The synthesis involves a two-step process. First, hexanoyl glycol chitosan (HGC) is prepared by reacting glycol chitosan with hexanoic anhydride. researchgate.netnih.gov While the direct use of this compound is not specified in the primary synthesis described, its high reactivity as an acylating agent suggests it as a viable alternative for this N-hexanoylation step. This initial modification introduces hydrophobic hexanoyl groups, which can induce thermogelling behavior in aqueous solutions. researchgate.netnih.gov
In the second step, the HGC is further functionalized to introduce thiol groups. researchgate.netnih.gov The resulting thiolated hexanoyl glycol chitosan (SH-HGC) exhibits significantly enhanced mucoadhesiveness. researchgate.netnih.gov This is due to the ability of the thiol groups to form disulfide bonds with cysteine-rich mucin glycoproteins found in mucus layers. researchgate.netnih.gov These materials have shown good biocompatibility and are considered promising for various biomedical applications, including drug delivery. researchgate.netnih.gov
| Property | Hexanoyl Glycol Chitosan (HGC) | Thiolated Hexanoyl Glycol Chitosan (SH-HGC) |
| Synthesis Precursors | Glycol chitosan, Hexanoic anhydride | Hexanoyl glycol chitosan, Thiolating agent |
| Key Functional Group | Hexanoyl | Hexanoyl, Thiol |
| Primary Property | Thermogelling | Mucoadhesive, Thermogelling |
| Mechanism of Mucoadhesion | Weaker, non-covalent interactions | Stronger, covalent disulfide bond formation with mucin |
This table compares the properties of Hexanoyl Glycol Chitosan and its thiolated derivative based on synthesis and functional characteristics. researchgate.netnih.gov
Development of Specialized Materials
The reactivity of this compound makes it a valuable tool in the broader field of materials science for creating functional materials through the modification of various polymers. scbt.com Its role in nucleophilic acyl substitution reactions allows for the introduction of hexanoyl groups onto different polymer backbones, thereby altering their physical and chemical properties, such as solubility, hydrophobicity, and thermal behavior. scbt.com These modifications are foundational in developing advanced materials for composites, drug delivery systems, and functional coatings. researchgate.net
Synthesis of Functional Polymers and Dendrimers
Functional polymers and dendrimers are advanced materials whose properties are determined by their unique architecture and the specific functional groups they carry. google.com this compound plays a crucial role as a functionalizing agent in the synthesis of these macromolecules.
Dendrimers, which are highly branched, tree-like polymers, can be modified at their surface to tailor their solubility and interfacial properties. japsonline.com Acyl halides, including this compound, are used to functionalize the terminal groups of dendrimers. For example, polyester (B1180765) dendrimers with hydroxyl groups on their periphery can be reacted with this compound. mdpi.com This reaction attaches hexanoyl chains to the dendrimer surface, altering its hydrophobicity and interaction with other materials. This surface modification is critical for applications ranging from drug delivery to coatings.
In the field of polymer chemistry, this compound can be used to modify natural polymers like chitosan. By reacting chitosan with this compound, hexanoyl groups are introduced, which increases the polymer's hydrophobicity and can enhance its performance as a biomaterial or for applications like heavy metal adsorption. chula.ac.th
Furthermore, molecules containing bromide are instrumental as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.com While not a direct use of this compound itself, related structures are used to create polymers with specific architectures, and heterofunctional dendrimers have been synthesized with internally located bromide groups, which can later be converted to other functional groups for further reactions. rsc.org
Fabrication of Phthalocyanine (B1677752) Derivatives
Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes, pigments, and in materials science for applications in electronics and photodynamic therapy. science.gov The electronic properties, solubility, and color of phthalocyanines can be precisely tuned by attaching functional groups to their peripheral rings. umich.edu
This compound can be used to introduce hexanoyl groups onto the phthalocyanine structure, a process that modifies its physical and chemical characteristics. The synthesis of such derivatives typically involves the acylation of a suitable phthalocyanine precursor, such as a substituted phthalonitrile (B49051) or phthalic anhydride, before the final macrocycle is formed. A common method for this is the Friedel-Crafts acylation, where the acyl bromide reacts with the aromatic rings of the precursor in the presence of a Lewis acid catalyst.
The attachment of alkyl chains, such as the hexanoyl group, generally increases the solubility of the otherwise poorly soluble phthalocyanine macrocycles in common organic solvents. science.gov This enhanced solubility is critical for processing and fabricating thin films for electronic devices or for formulating them for other applications. mdpi.com The modification allows for a greater degree of control over the final properties of the material, enabling the design of phthalocyanine derivatives tailored for specific functions.
Theoretical and Computational Investigations of Hexanoyl Bromide Systems
Computational Modeling of Reaction Pathways (e.g., Enzymatic Halogenation)
Computational modeling has become an indispensable tool for elucidating the complex reaction pathways of fatty acyl substrates, including those analogous to hexanoyl bromide, particularly within enzymatic systems. A significant area of research is the mechanism of enzymatic halogenation by nonheme iron halogenases. frontiersin.orgmdpi.com These enzymes can activate aliphatic C-H bonds and selectively halogenate them. acs.org
Computational studies, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) methods, have been crucial in exploring these mechanisms. frontiersin.org For instance, research on the hectochlorin (B1195744) biosynthesis enzyme (HctB), which halogenates a fatty acyl substrate, has provided a model for understanding these pathways. frontiersin.orgmdpi.com These computational models reveal that the reaction typically starts with the abstraction of a hydrogen atom from the substrate by a high-valent iron(IV)-oxo species, which generates an iron(III)-hydroxo intermediate and a substrate radical. frontiersin.org
Following this initial step, the reaction can proceed down one of two competing pathways: halogenation (C-X bond formation) or hydroxylation (C-OH bond formation). acs.org Computational modeling helps to determine the factors that govern this bifurcation. Key factors identified include:
Substrate Positioning: The orientation of the substrate within the enzyme's active site is critical in favoring halogenation over hydroxylation. frontiersin.org
Electronic Effects: The electrostatic environment of the active site, including charged amino acid residues in the second coordination sphere, can influence the charge distribution on the halide and iron center, thereby promoting efficient halogenation. frontiersin.org
Isomerization: Some computational models propose an isomerization step of the oxidant, where the positions of the hydroxo and halide ligands on the iron center are swapped, which can influence the selectivity of the reaction. acs.orgunimib.it
These computational investigations provide a detailed, step-by-step view of the reaction coordinates and transition states, offering insights that are often difficult to obtain through experimental methods alone. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory Studies of Related Compounds)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic structure, stability, and reactivity of molecules like this compound. rsc.org These calculations allow for the prediction of various molecular properties from first principles. rsc.orgrsc.org While extensive studies specifically on this compound are not widely published, research on closely related compounds, such as other acyl halides and organic molecules containing bromine, provides a strong basis for understanding its properties. conicet.gov.arthieme-connect.de
DFT studies typically involve the calculation of several key parameters that describe a molecule's reactivity and thermodynamics. nrel.govmdpi.com These calculations are often performed using specific functionals and basis sets, such as B3LYP or M06-2X with basis sets like cc-pVQZ or def2-TZVP, which have been shown to provide a good balance of accuracy and computational cost. nrel.govmdpi.com
Key applications of quantum chemical calculations include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.
Thermodynamic Properties: Calculating enthalpies, Gibbs free energies, and entropies, which are crucial for predicting reaction spontaneity and equilibrium positions. nrel.gov
Reactivity Descriptors: Global descriptors of chemical activity can be calculated to predict how a molecule will interact with other reagents. These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of reactivity. mdpi.com
Reaction Pathway Analysis: DFT can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers, which helps in understanding reaction kinetics. rsc.org
For example, DFT calculations on 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea, a derivative containing a hexanoyl group, were used to support experimental findings and understand its molecular structure and electronic properties. conicet.gov.ar Similarly, DFT has been employed to study acid dissociation constants (pKa) of various organic molecules, a protocol that could be applied to study the hydrolysis of this compound. acs.org
Table 1: Examples of Calculated Reactivity Descriptors using DFT This table presents typical descriptors calculated via DFT for organic molecules, illustrating the type of data obtained from such studies.
| Descriptor | Symbol | Definition | Significance |
|---|---|---|---|
| Ionization Potential | IP | E(N-1) - E(N) | Energy required to remove an electron. |
| Electron Affinity | EA | E(N) - E(N+1) | Energy released when an electron is added. |
| Chemical Potential | μ | (E(N+1) + E(N-1))/2 | "Escaping tendency" of an electron from a system. |
| Molecular Hardness | η | (E(N-1) - E(N+1))/2 | Resistance to change in electron distribution. |
Spectroscopic Analysis in Academic Research (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis for structural elucidation and mechanistic studies)
Spectroscopic techniques are fundamental to the structural elucidation and characterization of organic compounds like this compound. numberanalytics.com The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive picture of the molecular structure. researchgate.netitwreagents.com
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. researchgate.net
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons at different positions along the alkyl chain. The chemical shifts are influenced by the electronegative bromine atom and the carbonyl group. The protons alpha to the carbonyl group (on C2) would be the most deshielded, appearing furthest downfield.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in The carbonyl carbon (C1) would have a characteristic chemical shift in the range of 170-180 ppm due to its sp² hybridization and proximity to two electronegative atoms (O and Br).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on standard chemical shift tables for similar functional groups.
| Position | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| C2 | -CH₂-COBr | 2.5 - 3.0 | Triplet |
| C3 | -CH₂-CH₂CO- | 1.6 - 1.9 | Multiplet |
| C4, C5 | -CH₂-CH₂- | 1.2 - 1.5 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on standard chemical shift tables for acyl halides.
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 170 - 180 |
| C2 | 40 - 50 |
| C3 | 30 - 35 |
| C4 | 24 - 28 |
| C5 | 22 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. itwreagents.com For this compound, the most prominent absorption band would be from the carbonyl (C=O) group stretch. This peak is typically very strong and sharp. The C-Br stretch would appear in the fingerprint region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl | C=O | 1785 - 1815 | Strong |
| Alkyl | C-H | 2850 - 2960 | Medium-Strong |
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule. msu.edu The carbonyl group in this compound acts as a chromophore. It is expected to exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. A more intense n → σ* transition may also be observed at shorter wavelengths. msu.edu
Q & A
Q. What are the established laboratory synthesis methods for hexanoyl bromide, and how can reaction efficiency be optimized?
Methodological Answer: this compound is commonly synthesized via halogen exchange reactions. A validated approach involves reacting hexanoyl chloride with 1-allyl-3-methylimidazolium bromide (AMIMBr) under anhydrous conditions at 40–60°C for 4–6 hours. The reaction efficiency depends on:
- Stoichiometric ratios : A 1:1.2 molar ratio of hexanoyl chloride to AMIMBr minimizes side products.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance ionic interactions, improving yield (~85%) .
- Moisture control : Use of inert gas (N₂/Ar) purging prevents hydrolysis.
Characterization via ¹H/¹³C NMR (δ ~2.35 ppm for α-CH₂, δ 173 ppm for carbonyl carbon) confirms purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: this compound is corrosive and moisture-sensitive. Key protocols include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV-TWA: <1 ppm recommended).
- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by ethanol rinsing .
- Storage : Store under argon in amber glass bottles at 2–8°C to prevent degradation .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Refractive Index (RI) : Measure at 20°C (RI ~1.451) to verify purity .
- Spectroscopy :
- FT-IR : Confirm C=O stretch at ~1800 cm⁻¹ and C-Br at ~650 cm⁻¹.
- NMR : Identify acyl bromide protons (δ 2.35–2.50 ppm) and carbon signals (δ 170–175 ppm for carbonyl) .
- Chromatography : HPLC with UV detection (λ = 210 nm) resolves hydrolysis byproducts (e.g., hexanoic acid) .
Advanced Research Questions
Q. How do solvent polarity and reaction mechanisms influence the stability of this compound in nucleophilic acyl substitutions?
Methodological Answer: this compound undergoes nucleophilic acyl substitution via a two-step mechanism (tetrahedral intermediate formation). Solvent effects include:
- Polar aprotic solvents (e.g., DMF): Stabilize the intermediate, accelerating reactions with amines or alcohols.
- Protic solvents (e.g., water): Promote hydrolysis, reducing yield. Kinetic studies show a hydrolysis half-life of <30 minutes in aqueous media .
Experimental design : Use stopped-flow UV-Vis spectroscopy to monitor reaction kinetics under varying solvent dielectric constants (ε = 20–40) .
Q. What are the thermal decomposition pathways of this compound, and how can they be mitigated during high-temperature reactions?
Methodological Answer: At temperatures >100°C, this compound decomposes via:
- Radical pathways : Homolytic cleavage of C-Br bonds, generating hexanoyl radicals and Br₂ gas (detected via GC-MS).
- Hydrogen abstraction : Forms hexanoic acid and HBr (pH monitoring confirms acid release).
Mitigation strategies : - Use radical inhibitors (e.g., TEMPO) at 0.1–1 mol%.
- Conduct reactions under reduced pressure to remove volatile byproducts .
Q. How can conflicting data on this compound’s reactivity with Grignard reagents be resolved through mechanistic studies?
Methodological Answer: Discrepancies in literature (e.g., variable yields in ketone synthesis) arise from:
- Nucleophile strength : Stronger Grignard reagents (e.g., MeMgBr) may overreact, forming tertiary alcohols.
- Temperature control : Maintain −20°C to suppress side reactions.
Experimental validation : - In situ FT-IR : Monitor carbonyl disappearance (1800 cm⁻¹) to optimize reaction time.
- Competition experiments : Compare reactivity with hexanoyl chloride to assess bromide’s leaving-group efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
